molecular formula C18H21ClN2S B142503 Methdilazine hydrochloride CAS No. 1229-35-2

Methdilazine hydrochloride

Cat. No. B142503
CAS RN: 1229-35-2
M. Wt: 332.9 g/mol
InChI Key: IEISBKIVLDXSMZ-UHFFFAOYSA-N
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Description

Methdilazine hydrochloride (MDH) is a phenothiazine derivative with antihistaminic properties. It has been used in clinical practice for its antipruritic effects and as a preanesthetic medication . MDH has also been investigated for its antibacterial activity, particularly against Mycobacterium tuberculosis and common pathogens like Escherichia coli and Staphylococcus aureus . The compound has been found to alter membrane permeability, leading to bacterial cell death .

Synthesis Analysis

The synthesis of MDH is not directly discussed in the provided papers. However, as a phenothiazine derivative, its synthesis likely involves the alkylation of phenothiazine with appropriate side chains to form the final compound. The metabolic fate of MDH has been studied, showing that it is absorbed at different rates from the stomach and small intestine and is excreted primarily as a metabolite, possibly the sulfoxide of methdilazine .

Molecular Structure Analysis

The molecular structure of MDH, as a phenothiazine derivative, includes a three-ring system with a nitrogen atom in the central ring. This structure is responsible for its pharmacological properties. The exact molecular interactions of MDH, particularly with selenium (IV), have been utilized for spectrophotometric determination, indicating the compound's ability to form complexes .

Chemical Reactions Analysis

MDH undergoes oxidation-reduction reactions, as evidenced by its interaction with Cerium (IV) in analytical methods for its determination . It also forms a red radical cation when reacting with selenium (IV) in a hydrochloric acid medium . These reactions are crucial for the development of analytical methods for the quantification of MDH in various formulations.

Physical and Chemical Properties Analysis

The physical and chemical properties of MDH have been explored through various analytical techniques. An electrode modified with poly(eriochrome black T) (poly-EBT) has been developed for the electrochemical sensing of MDH, taking advantage of its electrocatalytic properties . Additionally, stability-indicating methods such as RP-UPLC have been validated for the determination of MDH in bulk drug and pharmaceutical dosage forms, demonstrating the compound's stability under various stress conditions except for slight degradation under oxidative stress .

Relevant Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of MDH. Controlled clinical trials have compared MDH with other antipruritic drugs, showing its effectiveness in treating pruritus . In anesthesiology, MDH has been used in combination with meperidine for preanesthetic preparation, with patients showing increased drowsiness post-operation without significant side effects . The antibacterial activity of MDH has been demonstrated in vivo, with studies showing its potential to enhance the activity of other antibiotics against bacterial infections . The toxicological profile of MDH has been assessed in various animal models, indicating a relatively low acute toxicity potential .

Scientific Research Applications

Metabolic Fate and Toxicology

  • A study by Weikel, Wheeler, and Joiner (1960) investigated the metabolic fate and toxicology of methdilazine in different animals. They found that it is absorbed slowly from the stomach, rapidly from the small intestine, and is excreted chiefly as a metabolite. Methdilazine displayed low acute toxicity potential in several animal species (Weikel, Wheeler, & Joiner, 1960).

Electrosensing and Spectrophotometric Determination

  • Shetti et al. (2020) developed a poly(eriochrome black T) modified electrode for electrosensing of methdilazine hydrochloride, demonstrating its usefulness in detecting methdilazine in human urine samples and pharmaceutical forms (Shetti et al., 2020).
  • Melwanki and Seetharamappa (2000) proposed methdilazine hydrochloride as a selective and sensitive reagent for the spectrophotometric determination of selenium (IV), forming a red radical cation in hydrochloric acid medium (Melwanki & Seetharamappa, 2000).

Antimicrobial Activity

  • Dutta et al. (2009) found that methdilazine demonstrated broad-spectrum antibacterial activity and inhibited various Mycobacterium spp. in vitro and in vivo (Dutta et al., 2009).
  • Chakrabarty, Bhattacharya, and Dastidar (1993) observed that methdilazine could inhibit various Mycobacterium spp. at specific concentrations, showing synergistic effects with certain other drugs (Chakrabarty, Bhattacharya, & Dastidar, 1993).

Analysis in Pharmaceutical Dosage Forms

  • Sane et al. (1990) described a high-performance liquid chromatographic assay procedure for determining methdilazine hydrochloride in pharmaceutical dosage forms (Sane et al., 1990).

Impact on Bacterial Membrane Permeability

  • Chattopadhyay et al. (1998) studied the bactericidal action of methdilazine and proposed that its growth inhibition of certain bacteria was due to significant damage to membrane permeability (Chattopadhyay et al., 1998).

Preclinical Screening of Antipruritic Agents

  • Gmerek and Cowan (1983) used methdilazine in an animal model for the preclinical screening of systemic antipruritic agents, finding that it antagonized bombesin-induced grooming in rats (Gmerek & Cowan, 1983).

Safety And Hazards

Symptoms of overdose include clumsiness or unsteadiness, convulsions, drowsiness, dryness of mouth, nose, or throat, feeling faint, flushing or redness of face, hallucinations, muscle spasms (especially of neck and back), restlessness, shortness of breath or troubled breathing, shuffling walk, tic-like movements of head and face, trembling and shaking of hands, and trouble in sleeping .

Future Directions

In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available . This could potentially include new formulations of Methdilazine hydrochloride.

properties

IUPAC Name

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride
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InChI

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H
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InChI Key

IEISBKIVLDXSMZ-UHFFFAOYSA-N
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Canonical SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
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Molecular Formula

C18H20N2S.ClH, C18H21ClN2S
Record name METHDILAZINE HYDROCHLORIDE
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Related CAS

1982-37-2 (Parent)
Record name Methdilazine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID3025548
Record name Methdilazine hydrochloride
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Molecular Weight

332.9 g/mol
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Physical Description

Methdilazine hydrochloride is a white microcrystalline powder with a slight odor. pH (1% aqueous solution) 4.8-6. (NTP, 1992)
Record name METHDILAZINE HYDROCHLORIDE
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Solubility

50 to 100 mg/mL at 63 °F (NTP, 1992), 1 G IN 2 ML WATER, 2 ML ALC, 6 ML CHLOROFORM, MORE THAN 10,000 ML ETHER
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Mechanism of Action

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. In addition, the anticholinergic actions of most antihistamines provide a drying effect on the nasal and oral mucosa. /Antihistamines, phenothiazine-derivative/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine-induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine-like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/
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Product Name

Methdilazine hydrochloride

Color/Form

LIGHT-TAN, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPYL ALCOHOL

CAS RN

1229-35-2
Record name METHDILAZINE HYDROCHLORIDE
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Record name Methdilazine hydrochloride
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Melting Point

370 to 372 °F (NTP, 1992), 187.5-189 °C
Record name METHDILAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
K Basavaiah, VS Charan - Il Farmaco, 2003 - Elsevier
… Methdilazine hydrochloride (MDH) belongs to phenothiazine class of drugs. Medicinally, … Methdilazine hydrochloride is reported to react with Van Urk reagent in the presence of little …
Number of citations: 11 www.sciencedirect.com
R Bryant, FJ Burger, DE Mantle… - Journal of …, 1973 - Wiley Online Library
… the amount of methdilazine base or methdilazine hydrochloride in a single tablet. Tablets … and methdilazine hydrochloride, respectively. Blending of methdilazine hydrochloride tablets …
Number of citations: 5 onlinelibrary.wiley.com
C Taylor, RW Gardier, VK Stoelting… - Clinical Pharmacology …, 1962 - Wiley Online Library
The applicability of new phenothiazine compound, methdilazine, to the clinical practice of anesthesiology was examined in 527 adult patients. Methdilazine in a dose of 25 mg. by …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
MB Melwanki… - Turkish Journal of …, 2000 - journals.tubitak.gov.tr
Methdilazine hydrochloride is proposed as a selective and sensitive reagent for the spectrophotometric determination of selenium (IV). The reagent forms a red radical cation by …
Number of citations: 23 journals.tubitak.gov.tr
MS Raghu, K Basavaiah - Proceedings of the Indian National …, 2013 - researchgate.net
… Three rapid, selective and sensitive spectrophotometric methods are described for the quantitative determination of methdilazine hydrochloride (MDH) in pure form as well as in its …
Number of citations: 4 www.researchgate.net
JH Weikel Jr, AG Wheeler, PD Joiner - Toxicology and Applied …, 1960 - Elsevier
The fate of 10-(1-methyl-3-pyrrolidyl methyl) phenothiazine hydrochloride (methdilazine) in the organism was studied in mice, rats, and guinea pigs. It was absorbed rather slowly from …
Number of citations: 12 www.sciencedirect.com
MS Raghu, K Basavaiah - Chemical Sciences Journal, 2012 - go.gale.com
… This paper presents one titrimetric and two spectrophotometric methods for the assay of methdilazine hydrochloride in bulk and in its pharmaceutical formulations. The assay results …
Number of citations: 3 go.gale.com
K Basavaiah, VS Charan - Science Asia, 2003 - thaiscience.info
… ABSTRACT Two titrimetric and two spectrophotometric methods, which are simple, accurate, precise and economical, are described for the determination of methdilazine hydrochloride …
Number of citations: 7 www.thaiscience.info
MS Raghu, K Basavaiah, CM Xavier… - International …, 2012 - downloads.hindawi.com
… , precise, and accurate, and stability-indicating isocratic Ultraperformance Liquid Chromatography (UPLC) method was developed for the determination of methdilazine hydrochloride (…
Number of citations: 8 downloads.hindawi.com
DG Friend - Clinical Pharmacology & Therapeutics, 1961 - Wiley Online Library
… It was decided to employ this technique in the study of a new antiallergic agent, methdilazine hydrochloride.;) Trimeprazine, t which has been observed to have strang antipruritic …
Number of citations: 3 ascpt.onlinelibrary.wiley.com

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